molecular formula C29H46O4 B602813 15-Deoxoeucosterol CAS No. 81241-53-4

15-Deoxoeucosterol

Cat. No. B602813
CAS RN: 81241-53-4
M. Wt: 458.7 g/mol
InChI Key:
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Description

15-Deoxoeucosterol is a compound isolated from the bulbs of Scilla scilloides . It is a type of triterpenoid .


Molecular Structure Analysis

The molecular formula of 15-Deoxoeucosterol is C29H46O4 . The InChI representation of its structure is InChI=1S/C29H46O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-24,30,32H,7-17H2,1-6H3/t18-,22+,23-,24+,25-,26-,27+,28+,29+/m1/s1 .


Physical And Chemical Properties Analysis

15-Deoxoeucosterol has a molecular weight of 458.7 g/mol . It is a powder in physical form . More specific physical and chemical properties are not available in the current resources.

Safety and Hazards

While specific safety and hazard information for 15-Deoxoeucosterol is not available, general precautions include avoiding contact with eyes, skin, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

Mechanism of Action

Target of Action

15-Deoxoeucosterol is a compound isolated from the bulbs of Scilla scilloides. Its primary targets are enzymes involved in inflammatory processes, such as lipoxygenase and hyaluronidase . These enzymes play crucial roles in the biosynthesis of inflammatory mediators and the degradation of extracellular matrix components, respectively.

Mode of Action

15-Deoxoeucosterol interacts with its targets by inhibiting their enzymatic activity. For instance, it inhibits lipoxygenase, which is responsible for the production of leukotrienes, potent inflammatory mediators . By binding to the active site of the enzyme, 15-Deoxoeucosterol prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation.

Biochemical Pathways

The inhibition of lipoxygenase by 15-Deoxoeucosterol affects the arachidonic acid pathway. This pathway is crucial for the production of various eicosanoids, including leukotrienes and prostaglandins, which are involved in inflammation and immune responses . By inhibiting this pathway, 15-Deoxoeucosterol reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain.

Pharmacokinetics

This property may facilitate its absorption through cell membranes but could also lead to extensive metabolism in the liver, reducing its systemic availability .

Result of Action

At the molecular level, the inhibition of lipoxygenase and hyaluronidase by 15-Deoxoeucosterol leads to a decrease in the production of inflammatory mediators and the degradation of extracellular matrix components . This results in reduced inflammation, pain, and tissue damage. At the cellular level, these effects translate to decreased recruitment of inflammatory cells and reduced tissue edema.

Action Environment

The efficacy and stability of 15-Deoxoeucosterol can be influenced by various environmental factors. For instance, its stability may be affected by pH, temperature, and exposure to light. Additionally, the presence of other compounds in the biological environment, such as proteins and lipids, can impact its bioavailability and interaction with target enzymes . Understanding these factors is crucial for optimizing its therapeutic potential.

: MedChemExpress

properties

IUPAC Name

1-[(2'S,3S,4S,4'R,5R,10S,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-24,30,32H,7-17H2,1-6H3/t18-,22+,23-,24+,25-,26-,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRCCXBCFBIWPN-KNRSYIFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the study mention any biological activity for 15-Deoxoeucosterol?

A2: No, the study doesn't mention any specific biological activity for 15-Deoxoeucosterol. [] The research primarily focuses on the cytotoxic and antiangiogenic properties of other isolated compounds like homoisoflavonoids and different triterpenoids.

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